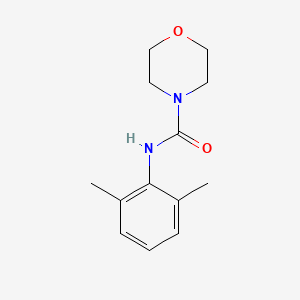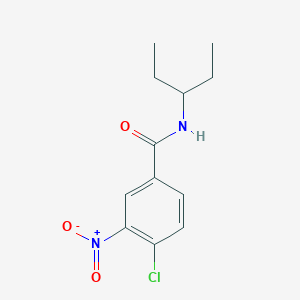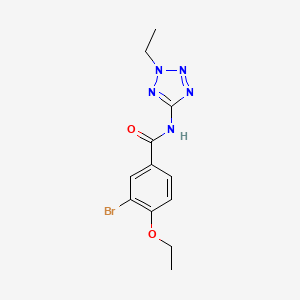![molecular formula C15H11ClF3NO3 B5754167 2-(2-chlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5754167.png)
2-(2-chlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide, commonly known as TFCA, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields of research. TFCA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 377.77 g/mol.
Mécanisme D'action
The mechanism of action of TFCA is not fully understood, but it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in the regulation of inflammation, pain, and fever. By inhibiting COX-2 activity, TFCA reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects
TFCA has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. TFCA has been shown to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TFCA is its versatility, as it can be used in various fields of research, including medicinal chemistry, agriculture, and material science. TFCA is also relatively easy to synthesize, and its synthesis process can be optimized to improve yield and purity. However, one of the main limitations of TFCA is its limited solubility in water, which can make it difficult to use in certain experiments. TFCA can also be expensive to synthesize, which can limit its use in some research applications.
Orientations Futures
There are several future directions for research on TFCA. One area of research is the development of new synthesis methods that can improve the yield and purity of TFCA. Another area of research is the investigation of TFCA as a potential treatment for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. TFCA could also be studied further as a herbicide in agriculture, as well as a precursor for the synthesis of new organic compounds in material science. Additionally, more research is needed to fully understand the mechanism of action of TFCA and its potential side effects.
Méthodes De Synthèse
TFCA can be synthesized through a multistep process that involves the reaction of 2-chlorophenol with sodium hydroxide to form 2-chlorophenol sodium salt. This intermediate product is then reacted with 4-trifluoromethoxyaniline in the presence of acetic acid to form the final product, TFCA. The synthesis process can be optimized by adjusting the reaction conditions, such as temperature, reaction time, and reactant concentration.
Applications De Recherche Scientifique
TFCA has been studied extensively for its potential use in various fields of research, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, TFCA has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been investigated as a potential treatment for cancer, Alzheimer's disease, and Parkinson's disease. In agriculture, TFCA has been used as a herbicide to control the growth of weeds in crops. In material science, TFCA has been used as a precursor for the synthesis of various organic compounds, including liquid crystals and polymers.
Propriétés
IUPAC Name |
2-(2-chlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO3/c16-12-3-1-2-4-13(12)22-9-14(21)20-10-5-7-11(8-6-10)23-15(17,18)19/h1-8H,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQUPEHTNFPCNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=CC=C(C=C2)OC(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-diethyl-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B5754085.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,3-trimethylbutanamide](/img/structure/B5754087.png)

![methyl 4,5-dimethyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5754110.png)

![5-[(dimethylamino)sulfonyl]-N-(3-methoxyphenyl)-2-methylbenzamide](/img/structure/B5754125.png)


![4-chloro-N'-[1-(3-methoxyphenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5754155.png)


![3-[(4-chlorophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5754181.png)
![N'-[(4-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5754195.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5754204.png)